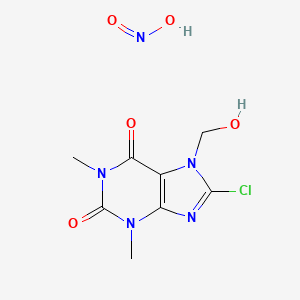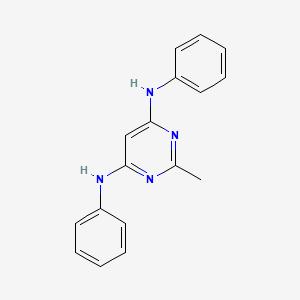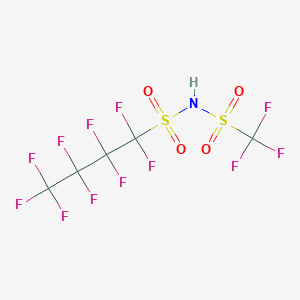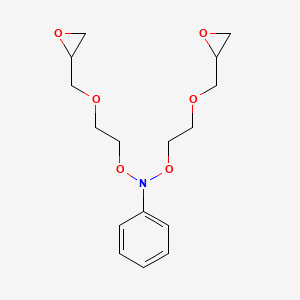![molecular formula C11H14N4O7 B13782368 Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate CAS No. 65122-15-8](/img/structure/B13782368.png)
Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes functional groups such as cyano, ethylamino, carbonyl, and methoxyimino.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions.
Introduction of the ethylamino group: This step may involve amination reactions using ethylamine.
Formation of the carbonyl group: This can be done through oxidation reactions.
Introduction of the methoxyimino group: This step may involve condensation reactions with methoxyamine.
Formation of the butenedioate structure: This can be achieved through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert certain functional groups into their reduced forms.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.
Condensation: Condensation reactions can lead to the formation of larger molecules.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Condensation reagents: Aldehydes, ketones.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate
- Acetamide, 2-cyano-N-[(propylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate
Uniqueness
The uniqueness of Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate lies in its specific functional groups and molecular structure, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
65122-15-8 |
|---|---|
Formule moléculaire |
C11H14N4O7 |
Poids moléculaire |
314.25 g/mol |
Nom IUPAC |
but-2-enedioic acid;2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C7H10N4O3.C4H4O4/c1-3-9-7(13)10-6(12)5(4-8)11-14-2;5-3(6)1-2-4(7)8/h3H2,1-2H3,(H2,9,10,12,13);1-2H,(H,5,6)(H,7,8) |
Clé InChI |
ZBVGSFVBUXNXAC-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC(=O)C(=NOC)C#N.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)

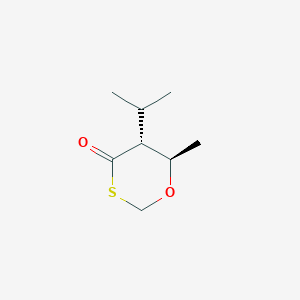
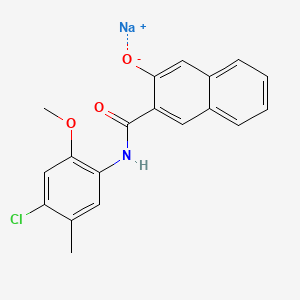
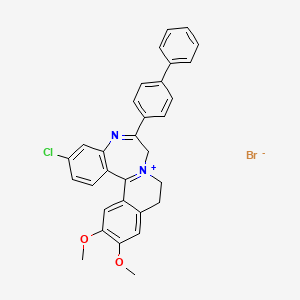
![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)
